Bis(4-fluorophenyl)phenylphosphine oxide
Overview
Description
Bis(4-fluorophenyl)phenylphosphine oxide is a chemical compound with the molecular formula (FC6H4)2P(O)C6H5 . It has a molecular weight of 314.27 . This compound is used as a catalyst for hydroformylation reactions . It is also used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .
Molecular Structure Analysis
The linear formula of Bis(4-fluorophenyl)phenylphosphine oxide is (FC6H4)2P(O)C6H5 . The SMILES string representation is Fc1ccc(cc1)P(=O)(c2ccccc2)c3ccc(F)cc3 .Chemical Reactions Analysis
Bis(4-fluorophenyl)phenylphosphine oxide is known to act as a catalyst for hydroformylation reactions . It is also used as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .Scientific Research Applications
Flame Retardancy in Epoxy Resins
Bis(4-fluorophenyl)phenylphosphine oxide has been used to enhance the flame retardancy of epoxy resins. When modified with this compound, epoxy resins exhibit improved limiting oxygen index (LOI) values and achieve a UL-94 V-0 rating, indicating superior flame resistance . The compound acts by scavenging free radicals necessary for combustion and promotes the formation of a dense char layer, which inhibits heat and fuel penetration.
Dielectric Property Improvement
The incorporation of Bis(4-fluorophenyl)phenylphosphine oxide into epoxy thermosets results in a reduction of the dielectric constant and dielectric loss factor. This is particularly beneficial in the field of advanced electronic materials where lower dielectric properties are crucial for performance .
Hydroformylation Reactions
As a catalyst, Bis(4-fluorophenyl)phenylphosphine oxide is involved in hydroformylation reactions. These reactions are essential in the industrial process of converting alkenes into aldehydes, which are key intermediates for the production of alcohols and acids used in various chemicals and plastics .
Chlorine-Tolerant Polymers for Desalination
This compound is utilized in the synthesis of chlorine-tolerant polymers. These polymers are significant in desalination processes, as they can withstand the harsh chemical environment, thereby improving the longevity and efficiency of desalination systems .
Crosslinking Agent for Fuel Cell Applications
Bis(4-fluorophenyl)phenylphosphine oxide serves as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cells. These membranes are critical components that influence the performance and durability of fuel cells, which are promising for clean energy technologies .
Advanced Electronic Materials
The modified epoxy resins with Bis(4-fluorophenyl)phenylphosphine oxide are potential candidates for use in advanced electronic materials due to their enhanced flame retardancy and improved dielectric properties. This makes them suitable for applications in electronics that require materials with high performance and safety standards .
Catalyst for Buchwald-Hartwig Cross Coupling Reaction
Bis(4-fluorophenyl)phenylphosphine oxide is also a catalyst for the Buchwald-Hartwig cross coupling reaction. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients .
Preparation of Polymer Electrolyte Membranes
Lastly, the compound is used in the preparation of polymer electrolyte membranes, which are essential for the development of various types of batteries and energy storage devices. These membranes contribute to the efficiency and stability of the batteries .
Safety and Hazards
Bis(4-fluorophenyl)phenylphosphine oxide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)phenylphosphine oxide (BFPO) is primarily used as a catalyst for hydroformylation reactions . It is also used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .
Mode of Action
It is known to exert its flame-retardant activity by scavenging free radicals required for combustion and promoting the formation of a dense char layer . This dense char layer inhibits the penetration of heat and fuel and causes the concentrated release of gases .
Biochemical Pathways
Its role as a catalyst suggests that it may facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Pharmacokinetics
Given its use in industrial applications, it is likely that its bioavailability is low .
Result of Action
The primary result of BFPO’s action is the enhancement of flame retardancy and dielectric properties of materials . It achieves this by scavenging free radicals and promoting the formation of a dense char layer .
Action Environment
The efficacy and stability of BFPO can be influenced by environmental factors. For instance, its flame-retardant activity is likely to be more pronounced in environments with high temperatures and oxygen levels . .
properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLOGMTTMROGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202669 | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54300-32-2 | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54300-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9AT284A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.